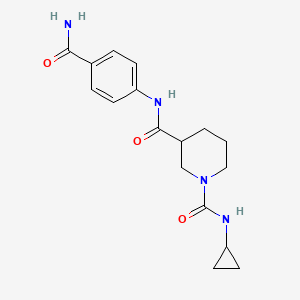

N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the specific synthesis for “N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide” is not available, there are related compounds with known synthesis methods. For instance, the synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide, an important intermediate in the production of Pigment Yellow 181, has been described. This synthesis involves a two-step reaction with isolation of N-(4-carbamoylphenyl)-4-nitrobenzamide as an intermediate .

Scientific Research Applications

Synthesis and Characterization

Several studies focus on the synthesis and characterization of novel compounds with structures analogous to N3-(4-carbamoylphenyl)-N1-cyclopropylpiperidine-1,3-dicarboxamide. These compounds have been synthesized and characterized using various spectroscopic techniques, and their interactions with DNA, as well as their antioxidant properties, have been investigated. For instance, Fatima et al. (2021) synthesized and characterized bisamides and assessed their biological worth by performing drug-DNA binding and DPPH free radical scavenging activity investigations, revealing significant drug-DNA interaction and antioxidant activities (Fatima et al., 2021).

Biological Applications and Interactions

Research on amino-substituted tetraphenylporphyrin derivatives, designed as pH-activatable photosensitizers for photodynamic cancer therapy, provides insights into the photophysical processes and the optimization of pH response for therapeutic applications. Horiuchi et al. (2016) studied the quantum yields of fluorescence and photosensitization of singlet oxygen by these compounds, revealing the potential for pH-activated therapeutic applications (Horiuchi et al., 2016).

Molecular Docking and Computational Studies

Jayarajan et al. (2019) synthesized compounds through a three-component reaction and investigated them by computational chemistry methods. Their study included non-linear optical (NLO) properties and molecular docking analyses, exploring interactions that may contribute to anticancer activity (Jayarajan et al., 2019).

Antiproliferative and Antitumor Activity

Lu et al. (2021) synthesized a molecule with antiproliferative activity and evaluated its inhibitory activity against cancer cell lines, demonstrating significant inhibitory activity (Lu et al., 2021).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been used in the pharmaceutical industry as building blocks . These compounds can interact with a variety of targets, depending on their specific structure and functional groups .

Mode of Action

Similar compounds have been studied for their inhibitory potential against various targets . The compound’s interaction with its targets and the resulting changes would depend on the specific biochemical context.

Biochemical Pathways

Similar compounds have been used as biochemical reagents in life science research . These compounds can potentially affect a variety of biochemical pathways, depending on their specific targets and mode of action.

Pharmacokinetics

A study on a similar compound has suggested that it obeys the rules of drug-likeness . This suggests that the compound could have favorable pharmacokinetic properties, but specific details would require further investigation.

Result of Action

Similar compounds have shown promising therapeutic efficacy in various contexts . The specific effects would depend on the compound’s targets and mode of action.

Action Environment

Similar compounds have been used under a variety of conditions in life science research . The compound’s action could potentially be influenced by factors such as pH, temperature, and the presence of other molecules.

properties

IUPAC Name |

3-N-(4-carbamoylphenyl)-1-N-cyclopropylpiperidine-1,3-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c18-15(22)11-3-5-13(6-4-11)19-16(23)12-2-1-9-21(10-12)17(24)20-14-7-8-14/h3-6,12,14H,1-2,7-10H2,(H2,18,22)(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDEAVZCLTLDVHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)NC2CC2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-2-yl}-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)acetamide](/img/structure/B2811176.png)

![N-(2-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2811179.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2811180.png)

![N-[1-(4-Methoxynaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2811182.png)

![5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B2811187.png)

![tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2811188.png)

![1-(4-methylphenyl)-2-(4-(4-methylphenyl)-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-imidazol-1-yl)-1-ethanone](/img/structure/B2811189.png)

![9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2811190.png)

![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811198.png)